molecular formula C10H13BrClNO B13549219 3-(3-Bromophenyl)pyrrolidin-3-olhydrochloride

3-(3-Bromophenyl)pyrrolidin-3-olhydrochloride

Cat. No.: B13549219
M. Wt: 278.57 g/mol
InChI Key: KTFMMNSNXWDUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)pyrrolidin-3-ol hydrochloride is a halogenated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-bromophenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its molecular formula is C₁₀H₁₃BrClN, with a molecular weight of 262.57 g/mol . The compound’s stereochemistry, particularly the (S)-enantiomer, is critical for biological activity, as evidenced by synthetic protocols emphasizing enantiopure production .

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

3-(3-bromophenyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10;/h1-3,6,12-13H,4-5,7H2;1H

InChI Key

KTFMMNSNXWDUKU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Br)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

3-Bromopyrrolidine Hydrochloride (CAS 952748-39-9)

  • Molecular Formula : C₄H₉BrClN.
  • Key Difference : Bromine is directly attached to the pyrrolidine ring rather than a phenyl group.
  • Impact : Simplified structure reduces molecular weight (186.48 g/mol) and lipophilicity (LogP 3.15) compared to the target compound .

(S)-3-Hydroxypyrrolidine Hydrochloride (CAS 122536-94-1)

  • Molecular Formula: C₄H₁₀ClNO.
  • Key Difference : Lacks the bromophenyl substituent.
  • Impact : The absence of the aromatic group eliminates π-π stacking interactions, limiting its utility in targeting hydrophobic binding pockets .

Halogenated Aromatic Compounds with Cytotoxic Activity

Compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C₁₆H₁₃BrO, IC₅₀ = 100 μg/mL) demonstrate that 3-bromophenyl groups enhance cytotoxic effects against cancer cells (e.g., MCF7) .

Piperidine vs. Pyrrolidine Analogs

3-(3-Bromophenyl)piperidin-3-ol Hydrochloride

  • Molecular Formula: C₁₁H₁₅BrClNO.
  • Key Difference : Six-membered piperidine ring instead of five-membered pyrrolidine.
  • Impact : Increased ring size may improve conformational flexibility but reduce metabolic stability .

Key Research Findings

  • Synthetic Accessibility : Enantioselective synthesis of pyrrolidin-3-ol derivatives is feasible via chiral resolution or asymmetric catalysis, as demonstrated for (3S)-pyrrolidin-3-ol hydrochloride .
  • Structure-Activity Relationships (SAR): Halogen Position: 3-Bromo substitution on phenyl enhances steric and electronic complementarity to biological targets compared to 2-bromo .
  • Pharmacological Potential: Bromophenyl-pyrrolidine hybrids are explored in trazodone analogs (e.g., Dechloro-3-Bromo Trazodone Hydrochloride) for CNS disorders, indicating therapeutic versatility .

Notes and Limitations

  • Direct cytotoxic or pharmacokinetic data for 3-(3-Bromophenyl)pyrrolidin-3-ol hydrochloride is absent in the provided evidence; inferences are drawn from structural analogs.
  • Commercial availability of isomers (e.g., 2-bromo vs. 3-bromo) suggests broad interest in optimizing halogen positioning for drug discovery .
  • Further studies are needed to elucidate the compound’s metabolic stability, toxicity, and target engagement.

Biological Activity

3-(3-Bromophenyl)pyrrolidin-3-olhydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and as an antibacterial agent. This article reviews its biological activity based on various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyl group. Its chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}BrClN
  • Molecular Weight : 251.66 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of pyrrolidine have shown selective cytotoxicity towards cancer cells while sparing non-transformed cells. This selectivity is attributed to the compound's ability to induce nutrient deprivation stress in cancer cells, leading to cell death at concentrations around 2 µM .

Mechanism of Action :

  • PP2A Activation : The compound activates protein phosphatase 2A (PP2A), which plays a crucial role in down-regulating amino acid and glucose transporters, thereby restricting nutrient access.
  • Lysosomal Fusion Blockage : It also inhibits lysosomal fusion, which is visualized as extensive vacuolation in treated cells .

Antibacterial Activity

In addition to its anticancer effects, this compound has been explored for its antibacterial properties. Research has identified pyrrolidine derivatives as potential inhibitors of PBP3 (Penicillin-Binding Protein 3), a critical target in multidrug-resistant bacterial strains such as Pseudomonas aeruginosa.

Key Findings :

  • Compounds containing the pyrrolidine core were shown to inhibit PBP3 effectively, with IC50 values indicating significant antibacterial activity .
  • The structural features of these compounds, such as the presence of hydroxyl groups and hydrophobic substituents, enhance their interaction with bacterial targets .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetIC50 (µM)Reference
AnticancerPP2A Activation~2
AntibacterialInhibition of PBP34 - >100

Case Studies

  • Anticancer Study :
    A study demonstrated that analogs of this compound induced significant cytotoxicity in various cancer cell lines. The mechanism involved PP2A activation leading to altered metabolic states in cancer cells.
  • Antibacterial Study :
    Another investigation focused on the antibacterial efficacy against Pseudomonas aeruginosa, revealing that derivatives with specific structural modifications exhibited enhanced potency against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Bromophenyl)pyrrolidin-3-ol hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Pyrrolidine ring formation : Cyclization of precursors (e.g., acyclic amines) under acidic/basic conditions .
  • Bromophenyl introduction : Nucleophilic aromatic substitution or coupling reactions using brominated aryl halides .
  • Hydrochloride salt formation : Treatment with HCl in anhydrous conditions to enhance stability and solubility .
  • Purification : Recrystallization or column chromatography (e.g., using silica gel with methanol/dichloromethane gradients) to achieve >95% purity .

Q. How does the hydrochloride salt form influence solubility and bioavailability in biological assays?

  • Methodological Answer : The hydrochloride form increases aqueous solubility due to ionic interactions, facilitating in vitro assays (e.g., receptor binding studies in CHO cells) . Bioavailability can be assessed via pharmacokinetic studies using LC-MS to measure plasma concentrations after administration in rodent models .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the bromophenyl group and pyrrolidine ring integrity .
  • HPLC-MS : To verify purity and molecular weight (observed m/z: 306.58) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities (e.g., neuropeptide receptors) be resolved?

  • Methodological Answer :

  • Comparative assays : Use multiple cell lines (e.g., CHO vs. HEK-293) to assess receptor specificity .
  • Radioligand displacement studies : Compete with known ligands (e.g., substance P) to calculate IC₅₀ values .
  • Data normalization : Account for variations in receptor expression levels using qPCR or Western blot .
    • Example : A study showed 61% viability reduction in A549 cells at 10 µM, but receptor modulation in CHO cells required 50 µM, suggesting cell-type-dependent efficacy .

Q. What strategies optimize the bromophenyl substitution step to avoid byproducts?

  • Methodological Answer :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling improve regioselectivity .
  • Temperature control : Reactions at 60–80°C minimize di-substitution byproducts .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How does structural modification (e.g., replacing bromine with chlorine) alter biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., 3-chlorophenyl derivative) and compare IC₅₀ values in enzyme inhibition assays .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding interactions with target receptors .
    • Data Table :
AnalogIC₅₀ (µM) in CHO CellsSolubility (mg/mL)
3-Bromophenyl derivative50 ± 2.512.3
3-Chlorophenyl derivative65 ± 3.19.8
Source: Comparative receptor binding assays

Q. What experimental designs mitigate cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Dose-ranging studies : Pre-test concentrations from 1–100 µM to identify non-toxic thresholds .
  • Resazurin assays : Monitor cell viability in real-time to adjust exposure durations .
  • Scavenger agents : Add antioxidants (e.g., NAC) to reduce ROS-mediated toxicity in neuronal cells .

Data Contradiction Analysis

Q. Why do antimicrobial studies show variability against S. aureus strains?

  • Methodological Answer :

  • Strain-specific resistance : Test clinical vs. lab strains (e.g., ATCC 25923 vs. methicillin-resistant S. aureus) .
  • Efflux pump inhibitors : Co-administer verapamil to assess resistance mechanisms .
  • MIC/MBC determination : Use broth microdilution per CLSI guidelines to standardize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.